7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 3-methoxyphenyl group at position 2. The 1,2,4-oxadiazole moiety is further modified with a 4-bromophenyl group, enhancing its electronic and steric profile.
Properties
Molecular Formula |
C23H15BrN4O4 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) |
InChI Key |
ADUISOJFPBYLHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Formation of the quinazoline core: This can be done through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Methoxylation: Introduction of the methoxy group can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications, such as in the treatment of cancer, bacterial infections, or inflammatory diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The presence of the oxadiazole and quinazoline rings suggests that it may interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Notable Observations:
Core Heterocycles : The target compound’s quinazoline-dione core differs from the triazole-thione (6m) and oxadiazole-amine (4l) scaffolds, which may influence solubility and target binding.
The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-neutral methyl groups in 6m and 4l.
Spectroscopic and Analytical Comparison
Spectroscopic Data
Key Insights :
- The target’s methoxy group would produce distinct ¹H-NMR signals compared to the methyl groups in 6m and 4l.
- Higher molecular weight and bromine content in the target compound suggest greater polarizability than 4l .
Biological Activity
The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.2 g/mol. The structure consists of a quinazoline core substituted with an oxadiazole moiety and methoxyphenyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Comparison |
|---|---|---|
| HepG2 (liver cancer) | 0.137 - 0.332 | Erlotinib: 0.308 |
| MCF-7 (breast cancer) | 0.164 - 0.583 | Erlotinib: 0.512 |
These results indicate that the compound possesses potent cytotoxicity against liver and breast cancer cell lines, comparable to established anticancer agents like erlotinib .
The mechanism underlying the anticancer activity has been attributed to the inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. The most potent derivatives showed IC50 values of 0.14 μM and 0.18 μM for EGFR inhibition, indicating a strong potential for therapeutic application in cancers driven by EGFR signaling .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have also shown promising antimicrobial activity. The minimum inhibitory concentrations (MICs) were assessed against various microbial strains:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These findings suggest that the compound may serve as a potential antimicrobial agent against both bacterial and fungal infections .
Case Studies
- Study on HepG2 and MCF-7 Cell Lines : A comprehensive study evaluated the antiproliferative effects of several quinazoline derivatives, including our compound of interest. The results highlighted its effectiveness in inhibiting cell growth in both liver and breast cancer models .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of quinazoline derivatives, where our compound exhibited significant inhibition against common pathogens, suggesting its potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
